molecular formula C16H11Cl2NO3 B4440714 N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B4440714
M. Wt: 336.2 g/mol
InChI Key: JSAJCAZPAXPAMP-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide, also known as DCB-3503, is a small molecule drug that has gained attention for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, it inhibits the activity of the enzyme histone deacetylase, leading to the activation of tumor suppressor genes and inhibition of cancer cell growth. In inflammation research, it inhibits the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, it activates the protein kinase B/Akt signaling pathway, leading to the inhibition of neuronal cell death.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, it induces apoptosis and inhibits the expression of genes involved in cancer cell proliferation. In inflammation research, it reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. In neurodegenerative disorder research, it improves cognitive function and protects neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, its solubility in water is limited, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide research. In cancer research, further studies are needed to determine its efficacy in combination with other chemotherapeutic agents. In inflammation research, more studies are needed to determine its potential use in treating chronic inflammatory diseases. In neurodegenerative disorder research, more studies are needed to determine its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In conclusion, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide is a small molecule drug that has shown potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide as a therapeutic agent.

Scientific Research Applications

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c1-8-15(11-7-10(20)3-5-14(11)22-8)16(21)19-13-6-9(17)2-4-12(13)18/h2-7,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAJCAZPAXPAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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